molecular formula C16H22N2O3S B3009498 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide CAS No. 899979-58-9

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B3009498
CAS No.: 899979-58-9
M. Wt: 322.42
InChI Key: JBDRDCDTBHUJSP-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide (CAS 899979-58-9) is a synthetic organic compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This chemical features a cyclopentanecarboxamide group linked to a phenyl ring substituted at the para position with a 1,2-thiazinan moiety bearing a sulfone (dioxido) group . As part of the 1,2-thiazinan-1,1-dioxide structural class, this compound is of significant interest in neuroscience research, particularly in the study of ionotropic glutamate receptors . Compounds within this structural family have been investigated as positive allosteric modulators of AMPA receptors (AMPAR PAMs) . AMPA receptors are ligand-gated ion channels critical for fast excitatory synaptic transmission in the central nervous system and are fundamental to processes underlying synaptic plasticity, learning, and memory . Research into AMPAR potentiators explores their potential impact on neurological disorders, including cognitive deficits associated with Alzheimer's disease and other neurodegenerative conditions . The structure-activity relationship studies of related 1,2,4-benzothiadiazine 1,1-dioxide derivatives highlight the importance of the dioxido-thiazine ring and the lipophilic cyclopentyl group for receptor interaction and biological activity . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(13-5-1-2-6-13)17-14-7-9-15(10-8-14)18-11-3-4-12-22(18,20)21/h7-10,13H,1-6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDRDCDTBHUJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the thiazinane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiazinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The thiazinane ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacological Implications

  • Polarity and Solubility : The sulfone group in the target compound likely improves aqueous solubility compared to Compound A’s -CF₃ group, which prioritizes membrane permeability. This trade-off is pivotal for bioavailability, depending on the therapeutic target (e.g., oral vs. CNS drugs).
  • Metabolic Stability : Sulfones resist oxidative metabolism, whereas -CF₃ groups hinder enzymatic degradation via steric and electronic effects. Both strategies enhance drug half-life but through distinct mechanisms .

Crystallographic and Analytical Methods

Both compounds’ structural elucidation relies on crystallographic techniques. SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualization are industry standards, ensuring high-resolution data for accurate bond-length and angle comparisons. These methods validate structural hypotheses and guide SAR optimization.

Broader Context of Sulfur-Containing Pharmaceuticals

The International Pharmacopoeia highlights sulfur-containing drugs like benzathine benzylpenicillin, which features a thia-azabicyclo system . While pharmacologically distinct, such examples reinforce the role of sulfur heterocycles in enhancing stability and bioactivity—a principle mirrored in the target compound’s design.

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of thiazinane derivatives with cyclopentanecarboxamide precursors. The reaction conditions often include solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine under reflux conditions to ensure complete conversion of reactants to the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to significant biological responses. For example, the compound may exhibit antimicrobial or anticancer properties by modulating cell signaling pathways and inhibiting tumor growth.

Biological Activity

Research indicates that this compound has shown promising results in various biological assays:

  • Anticancer Activity : Studies have demonstrated that compounds with similar thiazine structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound showed significant inhibition of cell proliferation without inducing apoptosis in MCF-7 cells .
  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth. Similar thiazine derivatives have shown effectiveness against various pathogens, suggesting a broad spectrum of antimicrobial activity.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Methodology : Cell viability assays were conducted using different concentrations of the compound.
    • Findings : Significant cytotoxicity was observed at concentrations of 250 and 300 µg/mL, with evidence suggesting inhibition of cell growth without apoptosis .
  • Antimicrobial Assays :
    • Objective : To assess the antimicrobial efficacy against common bacterial strains.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
    • Findings : The compound exhibited notable antibacterial activity, supporting its potential use in treating infections.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

Compound NameStructure TypeBiological ActivityReference
This compoundThiazine derivativeAnticancer, Antimicrobial
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamideThiazine sulfonamideAntimicrobial
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-pentylbenzenesulfonamideThiazine sulfonamideAnticancer

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclopentanecarboxamide in laboratory-scale synthesis?

Methodological Answer:

  • Synthetic Optimization : Utilize nucleophilic substitution or coupling reactions, guided by protocols for structurally similar carboxamide derivatives. For example, refluxing in ethanol with a sodium acetate catalyst (as seen in analogous acetamide syntheses) can enhance yield .

  • Purification : Recrystallization using ethanol-dioxane mixtures (1:2 ratio) effectively removes impurities, achieving >85% purity in similar compounds .

  • Critical Parameters :

    ParameterOptimal RangeReference
    Temperature70–80°C (reflux)
    SolventEthanol
    CatalystSodium acetate

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and spectral properties?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI) MS provides fragmentation patterns for structural validation. Cross-reference with NIST Standard Reference Database 69 for spectral matching .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm cyclopentane and thiazinane ring integration. Assign peaks using substituent-induced chemical shift databases.
  • Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to ensure ≥95% purity .

Q. How can researchers address solubility limitations and stability issues in aqueous and organic solvents?

Methodological Answer:

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in phosphate-buffered saline (PBS) for biological assays. For organic phases, use dichloromethane or tetrahydrofuran .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. Adjust storage to inert atmospheres if decomposition exceeds 5% .

Advanced Research Questions

Q. What computational modeling approaches are effective for predicting this compound’s reactivity and binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to redox behavior .

  • Table : Key Computational Parameters

    SoftwareApplicationKey Output
    Gaussian 16DFT OptimizationCharge distribution, orbital energies
    GROMACSMD SimulationsBinding free energy (ΔG)

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Mechanistic Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC50_{50} values may arise from differences in membrane permeability across models .
  • Data Triangulation : Combine in vitro (enzyme inhibition), ex vivo (tissue slices), and in silico (docking scores) data to validate target engagement. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance .

Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics and metabolite profiling?

Methodological Answer:

  • Dosing Protocol : Administer the compound intravenously (1–5 mg/kg) in rodent models, with serial blood sampling over 24 hours for plasma concentration-time curves .
  • Metabolite Identification : Use high-resolution LC-MS/MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards for unambiguous assignment .
  • Ethical Considerations : Adhere to OECD Guidelines 420/423 for acute toxicity testing, including histopathology and organ weight analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.